molecular formula C37H29N3O9S3 B1195389 Methyl blue free acid CAS No. 61489-48-3

Methyl blue free acid

Cat. No. B1195389
CAS RN: 61489-48-3
M. Wt: 755.8 g/mol
InChI Key: RFKJHQXSLBUONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl blue free acid is an arenesulfonic acid, the disodium salt of which is the histological dye 'methyl blue' (used for staining collagen in Masson's trichrome and Mallory's method for connective tissue). It is an arenesulfonic acid, an imine, an aromatic amine and a secondary amino compound. It is a conjugate acid of a methyl blue(2-).

Scientific Research Applications

1. Neurological Research

Methylene Blue (MB) has a significant history in medicine and biology, particularly in neurological research. It is beneficial in treating methemoglobinemias and ifosfamide-induced encephalopathy. Studies also suggest its positive effects in Alzheimer's disease and memory improvement. MB's impact on the nervous system is attributed to its unique physicochemical properties, which influence its biological effects and clinical applications (Oz, Lorke, Hasan, & Petroianu, 2011).

2. Environmental Applications

Research on the adsorption behavior of methyl blue dye, especially on graphene oxide (GO) and reduced graphene oxide (rGO) nanosheets, has been conducted. This study explored the adsorption behavior at different pH values, temperatures, and in the presence of various ions, indicating the potential of MB in environmental applications like dye degradation and water treatment (Sharma, Hussain, Borah, & Das, 2013).

3. Photodynamic Therapy

MB has been used in photodynamic therapy (PDT) for treating cancer and microbial infections due to its low human toxicity and efficient photosensitizing properties. Its development and structure-activity relationships for PACT and PDT use are significant areas of investigation (Wainwright, 2005).

4. Analytical Chemistry

MB's incorporation into mordenite zeolite and its application in amperometric determination of ascorbic acid in real samples demonstrate its value in analytical chemistry. The study indicates that MB undergoes a quasi-reversible electrochemical redox reaction, providing a basis for various analytical applications (Arvand, Sohrabnezhad, Mousavi, Shamsipur, & Zanjanchi, 2003).

5. Medical Imaging and Surgery

MB is recognized for its fluorescent properties and has recently been used for intraoperative fluorescent imaging in surgery. Its role as a fluorophore is emerging, particularly in visualizing ureters, identifying the parathyroid gland, imaging pancreatic tumors, and detecting breast cancer tumor margins and sentinel nodes (Cwalinski et al., 2020).

6. Photocatalytic Degradation

Studies have focused on photocatalytic degradation of methyl blue dye, particularly on treated wool fabrics. This research is essential in understanding the environmental impact and potential applications of MB in reducing pollution and enhancing antibacterial properties on various materials (Almasian, Maleknia, & Rashidi, 2015).

properties

CAS RN

61489-48-3

Product Name

Methyl blue free acid

Molecular Formula

C37H29N3O9S3

Molecular Weight

755.8 g/mol

IUPAC Name

4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid

InChI

InChI=1S/C37H29N3O9S3/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49)

InChI Key

RFKJHQXSLBUONF-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O

Canonical SMILES

C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O

Other CAS RN

6415-98-1

synonyms

Acid Blue 93
disodium ((4-(bis(4-((sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate
Methyl Blue

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl blue free acid
Reactant of Route 2
Reactant of Route 2
Methyl blue free acid
Reactant of Route 3
Methyl blue free acid
Reactant of Route 4
Reactant of Route 4
Methyl blue free acid
Reactant of Route 5
Reactant of Route 5
Methyl blue free acid
Reactant of Route 6
Reactant of Route 6
Methyl blue free acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.